molecular formula C11H11FN2O3S B6259716 1-(4-fluorobenzenesulfonyl)-2-isocyanatopyrrolidine CAS No. 1017039-70-1

1-(4-fluorobenzenesulfonyl)-2-isocyanatopyrrolidine

Cat. No.: B6259716
CAS No.: 1017039-70-1
M. Wt: 270.3
InChI Key:
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Description

1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorobenzenesulfonyl group and an isocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzenesulfonyl)-2-isocyanatopyrrolidine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-isocyanatopyrrolidine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.

    Catalysts: Bases like triethylamine or pyridine are often used to catalyze substitution reactions.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Hydrolysis Products: Formed from the reaction with water.

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-2-isocyanatopyrrolidine involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The sulfonyl group enhances the electrophilicity of the isocyanate, making it more reactive towards nucleophiles. This reactivity is exploited in various applications, including bioconjugation and surface modification .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl Chloride: A precursor in the synthesis of 1-(4-fluorobenzenesulfonyl)-2-isocyanatopyrrolidine.

    2-Isocyanatopyrrolidine: Another precursor used in the synthesis.

    4-Bromobenzenesulfonyl Chloride: Similar in structure but with a bromine atom instead of a fluorine atom.

    4-Methoxybenzenesulfonyl Chloride: Similar in structure but with a methoxy group instead of a fluorine atom.

Uniqueness

This compound is unique due to the presence of both the fluorobenzenesulfonyl and isocyanate groups. This combination imparts distinct reactivity and properties, making it valuable in specific applications such as bioconjugation and surface modification.

Properties

CAS No.

1017039-70-1

Molecular Formula

C11H11FN2O3S

Molecular Weight

270.3

Purity

91

Origin of Product

United States

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